Cas no 40785-55-5 (ethyl 2-(2-hydroxyphenyl)-2-oxoacetate)

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is a versatile organic compound characterized by its keto-ester functional group and phenolic hydroxyl moiety. This structure imparts reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound’s α-keto ester group enables nucleophilic additions and condensations, while the ortho-hydroxyl group facilitates chelation and further derivatization. Its balanced solubility in polar and nonpolar solvents enhances utility in diverse reaction conditions. Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is valued for its synthetic flexibility and potential in constructing heterocyclic frameworks, making it a useful building block in research and industrial chemistry.
ethyl 2-(2-hydroxyphenyl)-2-oxoacetate structure
40785-55-5 structure
Product Name:ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
CAS No:40785-55-5
MF:C10H10O4
MW:194.184003353119
CID:2040758
PubChem ID:10130332
Update Time:2025-06-11

ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Chemical and Physical Properties

Names and Identifiers

    • (2-hydroxy-phenyl)-glyoxylic acid ethyl ester
    • (2-Hydroxy-phenyl)-glyoxylsaeure-aethylester
    • (2-hydroxyphenyl)-glyoxylic acid ethyl ester
    • ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
    • ethyl 2-hydroxy-alpha-oxo-benzeneacetate
    • ethyl 2-hydroxyphenylglyoxylate
    • EN300-191420
    • SCHEMBL7027565
    • 40785-55-5
    • Ethyl2-(2-hydroxyphenyl)-2-oxoacetate
    • Ethyl 2-(2-hydroxyphenyl)-2-oxoacetic acid
    • 976-286-4
    • Inchi: 1S/C10H10O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3
    • InChI Key: AHIQFGJYCGHEEQ-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1O)=O)=O)CC

Computed Properties

  • Exact Mass: 194.05790880g/mol
  • Monoisotopic Mass: 194.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.6Ų

ethyl 2-(2-hydroxyphenyl)-2-oxoacetate Pricemore >>

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Additional information on ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Introduction to Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS No. 40785-55-5)

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, a compound with the chemical formula C9H8O4, is a significant molecule in the field of chemical and pharmaceutical research. Its CAS number, 40785-55-5, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its structural properties and potential applications in various biochemical pathways.

The molecular structure of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate consists of a 2-hydroxyphenyl group attached to an acetoacetate moiety. This unique arrangement makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and carbonyl functional groups enhances its reactivity, making it a valuable building block for more complex molecules.

In recent years, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate has been studied for its potential role in drug discovery. Researchers have explored its derivatives as candidates for treating various diseases, including inflammation and metabolic disorders. The hydroxyl group on the phenyl ring allows for further functionalization, enabling the creation of novel compounds with tailored biological activities.

One of the most intriguing aspects of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is its ability to act as a precursor in the synthesis of bioactive molecules. For instance, it has been utilized in the preparation of flavonoid-like compounds, which are known for their antioxidant and anti-inflammatory properties. These derivatives have shown promise in preclinical studies, suggesting their potential as therapeutic agents.

The compound's significance extends beyond its role as a synthetic intermediate. It has also been investigated for its pharmacokinetic properties, which are crucial for determining how drugs are absorbed, distributed, metabolized, and excreted by the body. Understanding these properties helps in optimizing drug formulations for better efficacy and reduced side effects.

Recent advancements in computational chemistry have allowed researchers to predict the behavior of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate more accurately. Molecular modeling techniques have been employed to simulate its interactions with biological targets, providing insights into its mechanism of action. These simulations have helped in designing more effective derivatives with enhanced pharmacological profiles.

The synthesis of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate involves multi-step organic reactions, often requiring precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Catalytic processes have also been explored to minimize waste and reduce environmental impact.

In conclusion, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS No. 40785-55-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs and understanding complex biochemical pathways. As research continues to evolve, this compound is likely to play an even greater role in advancing medical science.

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